1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Vue d'ensemble

Description

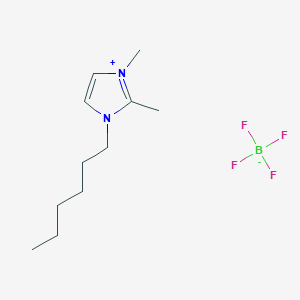

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.

Molecular Structure Analysis

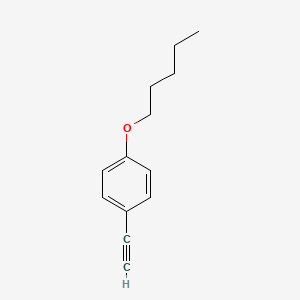

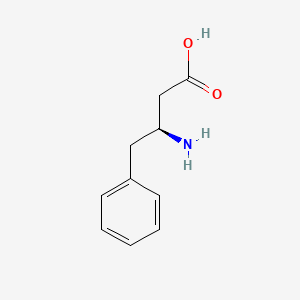

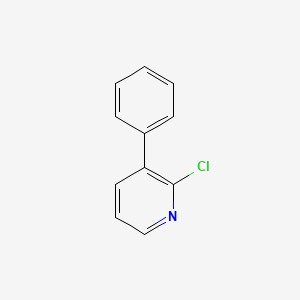

The molecular structure of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .Physical And Chemical Properties Analysis

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .Applications De Recherche Scientifique

Esterification and Peptide Coupling

Similar compounds, such as 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, are used as reagents for esterification and peptide coupling of sterically hindered amino acids . This suggests that “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” could potentially be used in similar chemical reactions.

Preparation of Diazo-Transfer Reagents

These types of compounds are also used in the preparation of efficient diazo-transfer reagents . This process is important in organic synthesis, particularly in the creation of diazo compounds.

Catalyst Synthesis

Compounds like 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate are used in oxidative insertion for palladium and nickel catalyst synthesis . This suggests a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in catalyst synthesis.

Clathrate Hydrate Crystal Inhibitor

1-Decyl-3-methylimidazolium tetrafluoroborate, another similar compound, is used as a clathrate hydrate crystal inhibitor in drilling fluid . This could suggest a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in the oil and gas industry.

Microextraction Solvent

1-Decyl-3-methylimidazolium tetrafluoroborate is also used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . This suggests that “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” could potentially be used in similar extraction processes.

Substrate in Host-Guest Inclusion Complexation Studies

Another application of 1-Decyl-3-methylimidazolium tetrafluoroborate is as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin . This could suggest a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in similar studies.

Mécanisme D'action

Target of Action

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an organic compound that is often used as a precursor to ionic liquids Similar compounds have been used as electrolytes for supercapacitors .

Mode of Action

It is known that ionic liquids can interact with their targets to bring about changes in their physical and chemical properties . For instance, they can alter the operative voltage and specific capacitance in supercapacitors .

Biochemical Pathways

It is known that ionic liquids can influence various chemical reactions, including those involved in the operation of supercapacitors .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific conditions of the environment .

Result of Action

In the context of supercapacitors, it has been observed that the performance of the electrolyte can be improved with an appropriate ratio of ionic liquid .

Action Environment

The action, efficacy, and stability of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its density . Furthermore, the concentration of the ionic liquid can influence its performance as an electrolyte in supercapacitors .

Safety and Hazards

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Propriétés

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370176 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

CAS RN |

384347-21-1 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?

A1: In the presented study, 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)

![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)